tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate is a synthetic compound belonging to the carbamate family. It has a molecular formula of C12H16BrNO2S and was first synthesized by John F. Nash and colleagues in 1995 as a potential insecticide. This compound is widely used in scientific experiments due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (2-bromothien-3-yl)methylcarbamate involves several steps. One common method includes the reaction of 2-bromothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thienyl ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-bromothien-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler carbamate compound used in organic synthesis.
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Another carbamate compound with a different aromatic ring structure.
Tert-butyl N-(2-aminoethyl)-N-methylcarbamate: A carbamate compound with an aminoethyl group
The uniqueness of tert-butyl (2-bromothien-3-yl)methylcarbamate lies in its specific thienyl ring structure and bromine substitution, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-[(2-bromothiophen-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-6-7-4-5-15-8(7)11/h4-5H,6H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWODFBZMWIEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(SC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640283 |
Source
|
Record name | tert-Butyl [(2-bromothiophen-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-94-1 |
Source
|
Record name | tert-Butyl [(2-bromothiophen-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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